molecular formula C13H14N4OS B2870247 (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone CAS No. 1796946-76-3

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone

Cat. No.: B2870247
CAS No.: 1796946-76-3
M. Wt: 274.34
InChI Key: ZISYZZHNAZXVPT-UHFFFAOYSA-N
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Description

(7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone is a complex heterocyclic compound known for its diverse applications in various scientific domains. Its unique structure makes it a subject of interest in synthetic chemistry and pharmacological research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone involves several steps:

  • Pyrido[4,3-d]pyrimidine synthesis: : This backbone is typically constructed through multi-step organic synthesis involving cyclization reactions.

  • Attachment of the dimethylthiazol group: : Using thiazole intermediates, the coupling with the pyrido[4,3-d]pyrimidine backbone is often facilitated by amide formation under controlled conditions.

Common reagents include organic solvents like dichloromethane, catalysts like palladium on carbon, and bases like triethylamine.

Industrial Production Methods

For industrial-scale production, the process is streamlined for efficiency and cost-effectiveness. Large reactors, continuous flow chemistry, and automated systems are employed to maintain high yields and purity. Key parameters like temperature, pressure, and solvent choice are optimized.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : Can be oxidized using reagents like m-chloroperbenzoic acid, yielding sulfoxides and sulfones.

  • Reduction: : Reduction reactions with agents like lithium aluminum hydride result in the reduction of nitrogen-containing rings.

  • Substitution: : Electrophilic substitution reactions, such as halogenation and nitration, occur primarily at the heterocyclic rings.

Common Reagents and Conditions

  • Oxidation: : m-Chloroperbenzoic acid in dichloromethane.

  • Reduction: : Lithium aluminum hydride in dry ether.

  • Substitution: : Halogens like bromine or chlorine in the presence of catalysts.

Major Products

  • Sulfoxides and sulfones: from oxidation.

  • Secondary amines and alcohols: from reduction.

  • Halogenated derivatives: from substitution.

Scientific Research Applications

Chemistry

The compound serves as an intermediate in the synthesis of more complex molecules and as a ligand in coordination chemistry.

Biology

It's used in biological assays to study enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine

The compound has potential therapeutic applications, including use as a scaffold for developing novel pharmaceuticals targeting diseases such as cancer and neurological disorders.

Industry

In industry, it is used as a precursor in the production of dyes, agrochemicals, and specialty polymers.

Mechanism of Action

The mechanism by which (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone exerts its effects depends on its interaction with molecular targets. Typically, it acts by binding to specific enzymes or receptors, thereby modulating their activity. For instance, in enzyme inhibition, it may bind to the active site, preventing substrate access and thus inhibiting the enzymatic activity.

Comparison with Similar Compounds

Compared to compounds like 1,3-dimethyl-7H-purine-2,6-dione (caffeine) and 7,8-dihydro-1,3-dimethylpyrazolo[4,3-d]pyrimidine, (7,8-dihydropyrido[4,3-d]pyrimidin-6(5H)-yl)(2,4-dimethylthiazol-5-yl)methanone exhibits unique reactivity due to its thiazole group. This structural feature imparts distinct chemical properties and biological activities, making it a versatile compound in various applications.

Similar compounds include:

  • Caffeine (1,3-dimethyl-7H-purine-2,6-dione)

  • 7,8-dihydro-1,3-dimethylpyrazolo[4,3-d]pyrimidine

  • 2,4-dimethyl-5-thiazolecarboxaldehyde

Properties

IUPAC Name

7,8-dihydro-5H-pyrido[4,3-d]pyrimidin-6-yl-(2,4-dimethyl-1,3-thiazol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N4OS/c1-8-12(19-9(2)16-8)13(18)17-4-3-11-10(6-17)5-14-7-15-11/h5,7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZISYZZHNAZXVPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)C(=O)N2CCC3=NC=NC=C3C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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